molecular formula C24H19Cl2N3O2S3 B2405738 (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 301222-90-2

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No. B2405738
M. Wt: 548.52
InChI Key: XMQDBPUTEDUBJC-NDENLUEZSA-N
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Description

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C24H19Cl2N3O2S3 and its molecular weight is 548.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have been directed towards synthesizing and characterizing various thiazolidinone derivatives, including compounds similar to the one . For example, Liu et al. (2013) synthesized and structurally characterized a compound with insecticidal, fungicidal, and antitumor activities, demonstrating the versatility of thiazolidinone derivatives in bioactive applications (Liu, Shao-hua, Ling, Yun, Yang, Xin-Ling, 2013). Similarly, Khelloul et al. (2016) focused on crystal structure and Hirshfeld surface analysis to understand the molecular interactions and stability of these compounds (N. Khelloul, K. Toubal, N. Benhalima, Rachida Rahmani, A. Chouaih, A. Djafri, F. Hamzaoui, 2016).

Anticancer Activity

The evaluation of thiazolidinone derivatives for anticancer activity has been a significant area of research. Havrylyuk et al. (2010) conducted antitumor screenings of novel 4-thiazolidinones, finding promising activity against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010).

Biological and Pharmacological Properties

The broad spectrum of biological activities exhibited by thiazolidinone derivatives, including antimicrobial, anti-inflammatory, and antitumor effects, has been extensively investigated. For instance, Incerti et al. (2018) synthesized derivatives to study their potential wound healing and anti-inflammatory effects, demonstrating significant MMP inhibition, which could be crucial for tissue damage repair and inflammatory disease treatment (M. Incerti, Lucia Crascí, P. Vicini, E. Aki, I. Yalcin, T. Ertan-Bolelli, V. Cardile, A. Graziano, A. Panico, 2018).

Antitrypanosomal and Anticancer Activity

Holota et al. (2019) synthesized a series of thiazolidinone derivatives evaluated for their trypanocidal and anticancer activities, uncovering compounds with significant selectivity and potency. This study underscores the potential of thiazolidinone derivatives in developing new therapeutic agents for treating infectious diseases and cancer (S. Holota, Anna Kryshchyshyn, H. Derkach, Yaroslava Trufin, I. Demchuk, A. Gzella, P. Grellier, R. Lesyk, 2019).

properties

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2S3/c25-17-9-7-15(8-10-17)12-20-22(31)29(24(32)34-20)11-3-6-21(30)28-23-27-14-18(33-23)13-16-4-1-2-5-19(16)26/h1-2,4-5,7-10,12,14H,3,6,11,13H2,(H,27,28,30)/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQDBPUTEDUBJC-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

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